molecular formula C17H27Cl2NO2 B5196398 1-[(4-Chlorophenyl)methoxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride

1-[(4-Chlorophenyl)methoxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride

Cat. No.: B5196398
M. Wt: 348.3 g/mol
InChI Key: HZQOMKIZAIOTTR-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methoxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C17H27Cl2NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a dimethylpiperidinyl group.

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)methoxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride involves several steps. One common synthetic route includes the reaction of 4-chlorophenol with epichlorohydrin to form 1-(4-chlorophenoxy)-2,3-epoxypropane. This intermediate is then reacted with 2,6-dimethylpiperidine to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)methoxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon and triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Chlorophenyl)methoxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methoxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, resulting in altered biochemical reactions within the cell .

Properties

IUPAC Name

1-[(4-chlorophenyl)methoxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO2.ClH/c1-13-4-3-5-14(2)19(13)10-17(20)12-21-11-15-6-8-16(18)9-7-15;/h6-9,13-14,17,20H,3-5,10-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQOMKIZAIOTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COCC2=CC=C(C=C2)Cl)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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